![molecular formula C9H18N2O4 B12529182 N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide CAS No. 682771-51-3](/img/structure/B12529182.png)
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the formation of the piperidine ring through cyclization reactions. The final step usually involves deprotection and acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and hydroxyl-containing molecules. Examples are:
- N-methylpiperidine
- 2,5-dihydroxypiperidine
- Hydroxymethylpiperidine derivatives
Uniqueness
What sets N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
682771-51-3 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C9H18N2O4/c1-5(13)10-3-7-9(15)8(14)6(4-12)2-11-7/h6-9,11-12,14-15H,2-4H2,1H3,(H,10,13)/t6-,7-,8-,9-/m1/s1 |
Clave InChI |
QGBVLKXVGKVLMU-FNCVBFRFSA-N |
SMILES isomérico |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H](CN1)CO)O)O |
SMILES canónico |
CC(=O)NCC1C(C(C(CN1)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


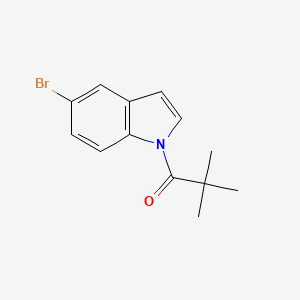
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)
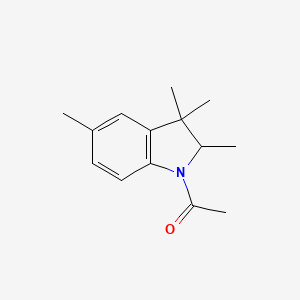
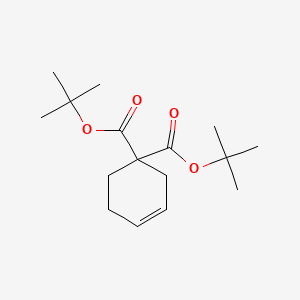
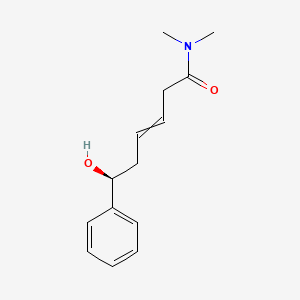
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
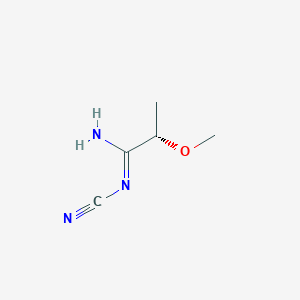
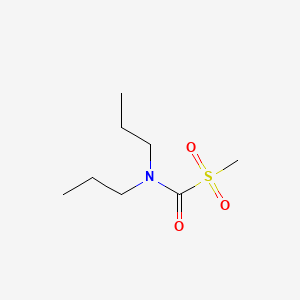
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
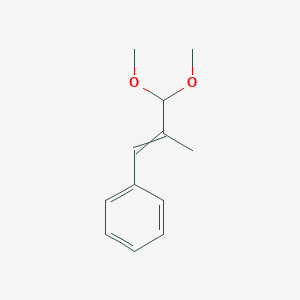
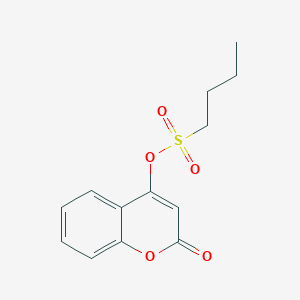
![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)
